Cas no 1503513-11-8 (4-bromo-3-2-(methylamino)ethylphenol)

4-bromo-3-2-(methylamino)ethylphenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-2-(methylamino)ethylphenol
- 1503513-11-8
- 4-bromo-3-[2-(methylamino)ethyl]phenol
- EN300-1914887
-
- インチ: 1S/C9H12BrNO/c1-11-5-4-7-6-8(12)2-3-9(7)10/h2-3,6,11-12H,4-5H2,1H3
- InChIKey: QERYLECIBMWEPW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CCNC)O
計算された属性
- 精确分子量: 229.01023g/mol
- 同位素质量: 229.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 32.3Ų
4-bromo-3-2-(methylamino)ethylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914887-2.5g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1914887-0.1g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1914887-10.0g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1914887-5g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1914887-0.5g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1914887-1.0g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1914887-0.05g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1914887-0.25g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1914887-5.0g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1914887-1g |
4-bromo-3-[2-(methylamino)ethyl]phenol |
1503513-11-8 | 1g |
$842.0 | 2023-09-17 |
4-bromo-3-2-(methylamino)ethylphenol 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-bromo-3-2-(methylamino)ethylphenolに関する追加情報
Chemical Profile of 4-bromo-3-2-(methylamino)ethylphenol (CAS No. 1503513-11-8)
4-bromo-3-2-(methylamino)ethylphenol, identified by its CAS number 1503513-11-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phenolic class, characterized by its aromatic ring structure functionalized with a bromine atom and an ethylamine side chain. The presence of these distinct chemical groups imparts unique reactivity and potential biological activity, making it a subject of interest for further exploration in drug discovery and synthetic chemistry.
The molecular structure of 4-bromo-3-2-(methylamino)ethylphenol consists of a benzene ring substituted at the 4-position with a bromine atom and at the 3-position with an ethylamine group. This configuration creates a versatile scaffold that can be further modified through various chemical reactions, such as nucleophilic aromatic substitution, condensation, or coupling reactions. Such modifications are crucial in developing novel pharmaceutical agents with tailored properties.
In recent years, there has been significant interest in phenolic derivatives due to their wide range of biological activities. Phenols are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which have been extensively studied in both preclinical and clinical settings. The bromine substituent in 4-bromo-3-2-(methylamino)ethylphenol enhances its reactivity, allowing for further functionalization and the potential development of new therapeutic compounds. For instance, brominated phenols have been explored as intermediates in the synthesis of antitumor agents and kinase inhibitors.
One of the most compelling aspects of 4-bromo-3-2-(methylamino)ethylphenol is its potential as a building block for more complex molecules. The ethylamine side chain provides a site for further derivatization, enabling the creation of compounds with enhanced pharmacological profiles. Researchers have utilized similar scaffolds in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
The pharmacological relevance of 4-bromo-3-2-(methylamino)ethylphenol has been underscored by several recent studies. For example, researchers have investigated its derivatives as potential inhibitors of tyrosine kinases, which play a critical role in cancer cell proliferation. The combination of the phenolic hydroxyl group and the methylamino moiety may contribute to selective binding to target proteins, modulating signaling pathways associated with disease progression. Additionally, the compound’s ability to undergo redox reactions makes it a candidate for developing prodrugs that can be activated intracellularly to release active therapeutic agents.
In synthetic chemistry, 4-bromo-3-2-(methylamino)ethylphenol has been employed as an intermediate in the preparation of more complex heterocyclic compounds. Heterocycles are essential motifs in many drugs due to their ability to mimic natural bioactive molecules and interact with biological targets in specific ways. By incorporating this compound into larger molecular frameworks, chemists can explore novel binding interactions and improve drug efficacy. The versatility of its functional groups allows for diverse synthetic pathways, making it a valuable asset in medicinal chemistry libraries.
The industrial significance of 4-bromo-3-2-(methylamino)ethylphenol extends beyond academic research. Pharmaceutical companies are increasingly seeking innovative intermediates to accelerate drug development pipelines. The compound’s unique structural features make it suitable for high-throughput screening campaigns aimed at identifying lead compounds for various therapeutic areas. Its role as a precursor in multi-step syntheses underscores its importance in both academic and industrial settings.
From an environmental perspective, the sustainable production and application of 4-bromo-3-2-(methylamino)ethylphenol are also being considered. Green chemistry principles emphasize the need for efficient synthetic routes that minimize waste and hazardous byproducts. Researchers are exploring catalytic methods and solvent systems that reduce the environmental footprint while maintaining high yields. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
In conclusion,4-bromo-3-2-(methylamino)ethylphenol (CAS No. 1503513-11-8) represents a promising chemical entity with significant potential in pharmaceutical research and drug development. Its unique structural features, reactivity patterns, and biological relevance make it a valuable compound for further investigation. As advancements continue in synthetic methodologies and computational biology,4-bromo-3-2-(methylamino)ethylphenol is likely to play an increasingly important role in shaping the future of medicinal chemistry.
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